molecular formula C13H12N2O3 B14498883 6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one CAS No. 63900-50-5

6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Cat. No.: B14498883
CAS No.: 63900-50-5
M. Wt: 244.25 g/mol
InChI Key: LOMIVBCADMMMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of a methoxy-substituted pyridazine derivative with a phenylacetic acid derivative in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Other compounds in the pyridazinone family.

    Phenylacetic Acid Derivatives: Compounds with similar structural motifs.

Uniqueness

6-Methoxy-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

CAS No.

63900-50-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

6-methoxy-2-phenacylpyridazin-3-one

InChI

InChI=1S/C13H12N2O3/c1-18-12-7-8-13(17)15(14-12)9-11(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

LOMIVBCADMMMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)C=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.